molecular formula C7H9NO2S B1429287 Methyl 4-amino-5-methylthiophene-2-carboxylate CAS No. 501082-56-0

Methyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No. B1429287
Key on ui cas rn: 501082-56-0
M. Wt: 171.22 g/mol
InChI Key: ZTTXAKCLKGBDIR-UHFFFAOYSA-N
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Patent
US08492405B2

Procedure details

A mixture of methyl 5-methyl-4-nitrothiophene-2-carboxylate (95 g) and 10% palladium-carbon (50% containing water, 10 g) in tetrahydrofuran (250 mL)-methanol (250 mL) was stirred at 50° C. for 8 hr under a hydrogen atmosphere (0.3 MPa). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was crystallized from diethyl ether to give methyl 4-amino-5-methylthiophene-2-carboxylate (58 g, yield 72%) as yellow crystals. melting point 91° C.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][C:3]=1[N+:11]([O-])=O.CO>O1CCCC1.[C].[Pd]>[NH2:11][C:3]1[CH:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[S:6][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 8 hr under a hydrogen atmosphere (0.3 MPa)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C=C(SC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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